3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
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Overview
Description
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C22H18N2O5S and its molecular weight is 422.46. The purity is usually 95%.
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Scientific Research Applications
Spectral and Structural Analysis
The structural and spectral analysis of similar compounds, including benzothiazole derivatives like 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, has been extensively studied. These analyses provide insight into the molecular conformation, stability, and interaction patterns, which are crucial for understanding their potential applications in scientific research and development. Such compounds demonstrate intricate hydrogen bonding interactions, which can influence their chemical behavior and reactivity (Franklin et al., 2011).
Antimicrobial Applications
Coumarin-thiazole derivatives have shown significant biological activity, including antimicrobial properties. These compounds, when incorporated into polymers, can impart antimicrobial activity, making them valuable in the development of antimicrobial coatings and materials. This has been demonstrated in research where coumarin-thiazole derivatives were physically incorporated into polyurethane varnishes, resulting in materials with very good antimicrobial effects against a variety of micro-organisms (El‐Wahab et al., 2014).
Photophysical and Nonlinear Optical Properties
The synthesis and study of novel coumarin-thiazole hybrid dyes have revealed their potential for applications in optoelectronics and photonics. These compounds exhibit aggregation-induced emission (AIE) and have been shown to possess twisted intramolecular charge transfer (TICT) properties. Their linear and nonlinear optical properties have been explored, indicating their suitability for use in photonic devices and materials (Shreykar et al., 2017).
Antitumor and Anticancer Properties
Several studies have focused on the synthesis of benzothiazole derivatives with potential antitumor and anticancer activities. For instance, N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides have been synthesized and screened for their anticancer properties, demonstrating promising results as new agents for cancer treatment. These compounds have been evaluated within the framework of the National Cancer Institute's Developmental Therapeutic Program, showing potential as anticancer agents (Horishny et al., 2020).
Mechanism of Action
Target of Action
They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Benzothiazole derivatives have been found to interact with various targets depending on their specific structure .
Biochemical Pathways
Without specific information on “3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate”, it’s difficult to say which biochemical pathways it might affect. Benzothiazole derivatives have been found to affect various pathways depending on their specific structure and target .
Result of Action
Benzothiazole derivatives have been associated with a range of effects at the molecular and cellular level, depending on their specific structure and target .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S/c1-13-17(29-22(26)24-8-10-27-11-9-24)7-6-14-19(25)15(12-28-20(13)14)21-23-16-4-2-3-5-18(16)30-21/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBXZIMDLROIBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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